molecular formula C21H32O3 B14268426 3-(2-Nonylphenoxy)propyl prop-2-enoate CAS No. 141780-75-8

3-(2-Nonylphenoxy)propyl prop-2-enoate

Cat. No.: B14268426
CAS No.: 141780-75-8
M. Wt: 332.5 g/mol
InChI Key: MABCWYKKEKYPAO-UHFFFAOYSA-N
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Description

3-(2-Nonylphenoxy)propyl prop-2-enoate is an organic compound with the molecular formula C21H32O3 It is a derivative of phenol and is characterized by the presence of a nonyl group attached to the phenoxy moiety, and a prop-2-enoate group attached to the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nonylphenoxy)propyl prop-2-enoate typically involves the reaction of 2-nonylphenol with an appropriate prop-2-enoate derivative. One common method is the esterification of 2-nonylphenol with prop-2-enoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nonylphenoxy)propyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The phenoxy moiety can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Alcohols corresponding to the reduction of the ester group.

    Substitution: Various alkyl or aryl substituted derivatives of the original compound.

Scientific Research Applications

3-(2-Nonylphenoxy)propyl prop-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of surfactants, lubricants, and polymer additives.

Mechanism of Action

The mechanism of action of 3-(2-Nonylphenoxy)propyl prop-2-enoate involves its interaction with various molecular targets. The phenoxy moiety can interact with biological membranes, altering their properties and affecting cellular functions. The prop-2-enoate group can participate in polymerization reactions, leading to the formation of cross-linked networks. These interactions are mediated through specific pathways involving the compound’s functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Octylphenoxy)propyl prop-2-enoate
  • 3-(2-Decylphenoxy)propyl prop-2-enoate
  • 3-(2-Dodecylphenoxy)propyl prop-2-enoate

Uniqueness

3-(2-Nonylphenoxy)propyl prop-2-enoate is unique due to the specific length of its nonyl chain, which imparts distinct physicochemical properties. Compared to its analogs with shorter or longer alkyl chains, this compound exhibits a balance of hydrophobicity and hydrophilicity, making it suitable for a wide range of applications.

Properties

CAS No.

141780-75-8

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

3-(2-nonylphenoxy)propyl prop-2-enoate

InChI

InChI=1S/C21H32O3/c1-3-5-6-7-8-9-10-14-19-15-11-12-16-20(19)23-17-13-18-24-21(22)4-2/h4,11-12,15-16H,2-3,5-10,13-14,17-18H2,1H3

InChI Key

MABCWYKKEKYPAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OCCCOC(=O)C=C

Origin of Product

United States

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